molecular formula C11H14N2O B6193580 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 2196245-77-7

3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B6193580
CAS No.: 2196245-77-7
M. Wt: 190.24 g/mol
InChI Key: SGGAPMCNTDANCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide is an organic compound with the molecular formula C10H13N . It is also known by other names such as (5,6,7,8-Tetrahydronaphthalen-2-yl)amine, 2-Amino-5,6,7,8-tetrahydronaphthalene, 6-Amino-1,2,3,4-tetrahydronaphthalene, and 6-Aminotetralin .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1ccc2CCCCc2c1 . This indicates that the molecule contains a tetrahydronaphthalene ring with an amino group at the 3-position and a carboxamide group at the 2-position.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 147.22 , a boiling point of 110 °C/5 mmHg , and a melting point of 34-38 °C .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-naphthoic acid", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Ethyl 2-(naphthalen-2-yl)acetate is synthesized by reacting 2-naphthoic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride.", "Step 2: Ethyl 2-(naphthalen-2-yl)acetate is reduced to 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using sodium borohydride in ethanol.", "Step 3: 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is then converted to 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide by reacting it with hydrochloric acid and sodium hydroxide in water." ] }

CAS No.

2196245-77-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide

InChI

InChI=1S/C11H14N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4,12H2,(H2,13,14)

InChI Key

SGGAPMCNTDANCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)N)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.